molecular formula C10H5Cl3N4 B1585699 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 79002-96-3

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1585699
CAS RN: 79002-96-3
M. Wt: 287.5 g/mol
InChI Key: XLVSDPGXTLGTAE-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is a type of α-aminoazaheterocycle . These types of compounds are the focus of significant investigations due to their key role in diverse biological and physiological processes . The compound crystallizes in the orthorhombic space group, Pca2 1, with two independent molecules (A and B) in the unit cell .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is C10H5Cl3N4 . It crystallizes in the orthorhombic space group, Pca2 1, with two independent molecules (A and B) in the unit cell, and cell parameters a = 12.9035(2), b = 14.3155(2), c = 12.8187(2)Å, α = β = γ = 90.0°, Z = 8 .


Chemical Reactions Analysis

The compound “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is a type of α-aminoazaheterocycle . These types of compounds are often used as synthetic precursors in multicomponent reactions (MCRs) .

Scientific Research Applications

Crystal Structure Analysis

Research conducted on the crystal structure of 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile revealed its crystallization in the orthorhombic space group with two independent molecules in the unit cell. The dihedral angle between the trichlorophenyl and pyrazole groups is noted, with intermolecular hydrogen bonding N-H…N interactions influencing this angle (Jasinski et al., 2008).

Molecular Structure and Interactions

Another study focused on a similar compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, highlights the intermolecular N-H…N and C-H…Cl interactions stabilizing its crystal structure (Fathima et al., 2014).

Electronic Properties and Spectral Enhancement

A 2022 study on a fluoropyrazolecarbonitrile derivative, related to 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, assessed its electronic properties and interaction with fullerene molecules. The research covered aspects like active sites, biological activities, and the enhancement of Raman activity when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

Synthesis Techniques

A novel synthesis approach using alumina–silica-supported MnO2 as a recyclable catalyst in water for 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed. This method yielded 86–96% of the target compounds (Poonam & Singh, 2019).

Applications in Corrosion Inhibition

Pyranopyrazole derivatives, including compounds similar to 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, were studied for their corrosion inhibition performance on mild steel in HCl solution. These derivatives showed high inhibition efficiency and mixed-type inhibitor behavior (Yadav et al., 2016).

Reaction Mechanism Study

Research into the reaction mechanism of a similar compound with unsaturated carbonyl compounds was conducted, providing insights into the structural and chemical reactivity aspects (Liu et al., 2013).

properties

IUPAC Name

5-amino-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N4/c11-6-1-7(12)9(8(13)2-6)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSDPGXTLGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373422
Record name 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

79002-96-3
Record name 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as an orange solid, m.p. 208.5-209.5° C. by the procedure of Preparation A starting with ethoxymethylenemalononitrile and 2,4,6-trichlorophenylhydrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Jasinski, RJ Butcher, P Karegoudar… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
The title compound, 5-amino-1-(2, 4, 6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, C10H5Cl3N4, crystallizes in the orthorhombic space group, Pca21, with two independent molecules (…
Number of citations: 8 www.jstage.jst.go.jp

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